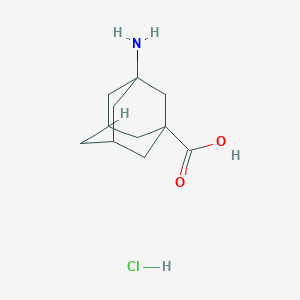
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as DMAPT, is a small molecule inhibitor that has shown potential in treating various diseases, including cancer and inflammation.
Mecanismo De Acción
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the transcription of its target genes. N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide also induces the expression of genes that are involved in apoptosis, such as p53 and Bax, and downregulates the expression of anti-apoptotic genes, such as Bcl-2.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress. N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has also been shown to modulate the expression of genes that are involved in cell cycle regulation, angiogenesis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to penetrate cell membranes. However, N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide also has some limitations, such as its instability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide research, including the development of more stable analogs, the optimization of dosing regimens, and the investigation of its potential synergistic effects with other therapeutic agents. N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide may also have applications in other diseases, such as autoimmune disorders and viral infections, that are characterized by dysregulated NF-κB activity.
Métodos De Síntesis
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-(dimethylamino)acetophenone with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with phenyl isothiocyanate. The final product is obtained by reacting the intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
In inflammation, N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of immune cells, such as macrophages and T cells. In neurodegenerative disorders, N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-25(2)17-10-8-15(9-11-17)21-18(26)12-16-13-28-20(23-16)24-19(27)22-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,26)(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFMTZMDINSUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2907691.png)
![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2907696.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907704.png)
![5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2907705.png)
